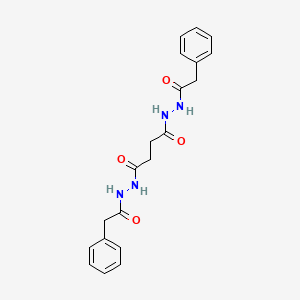
N'~1~,N'~4~-bis(phenylacetyl)butanedihydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of two phenylacetyl groups attached to a butanedihydrazide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide typically involves the reaction of phenylacetic acid with butanedihydrazide. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction mixture is then neutralized, and the product is purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide can be achieved through a continuous flow process. This involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The phenylacetyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and conditions like elevated temperatures and pressures.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted phenylacetyl compounds, and oxides.
科学研究应用
N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for hydrazine-based pharmaceuticals.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用机制
The mechanism by which N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide exerts its effects involves the interaction with specific molecular targets. The phenylacetyl groups facilitate the binding to enzymes and receptors, leading to the modulation of biochemical pathways. The hydrazide moiety can form reactive intermediates that interact with cellular components, resulting in various biological effects.
相似化合物的比较
Similar Compounds
- N,N’-bis(phenylacetyl)ethanedihydrazide
- N,N’-bis(phenylacetyl)propanedihydrazide
- N,N’-bis(phenylacetyl)hexanedihydrazide
Uniqueness
N’~1~,N’~4~-bis(phenylacetyl)butanedihydrazide is unique due to its specific butanedihydrazide backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
属性
分子式 |
C20H22N4O4 |
|---|---|
分子量 |
382.4 g/mol |
IUPAC 名称 |
1-N',4-N'-bis(2-phenylacetyl)butanedihydrazide |
InChI |
InChI=1S/C20H22N4O4/c25-17(21-23-19(27)13-15-7-3-1-4-8-15)11-12-18(26)22-24-20(28)14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,21,25)(H,22,26)(H,23,27)(H,24,28) |
InChI 键 |
OKTFZKOYZARATR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NNC(=O)CCC(=O)NNC(=O)CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


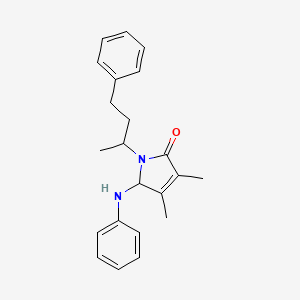

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
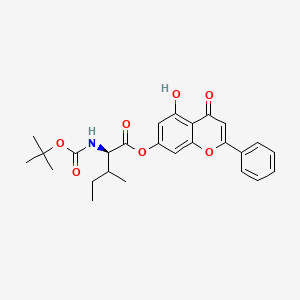
![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
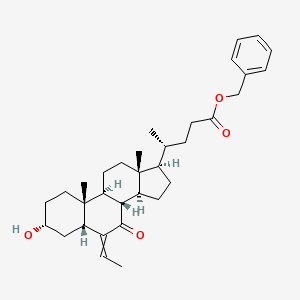
![2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-1-id-2-ylidene]pyridin-1-ide](/img/structure/B12451638.png)
![9-(4-fluorophenyl)-2-oxa-4,6,12,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,13-tetraene-7,11-dione](/img/structure/B12451640.png)

![Ethyl 2-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12451657.png)
![N,N'-bis(4-chloro-3-methylphenyl)-6-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2,4-diamine](/img/structure/B12451659.png)
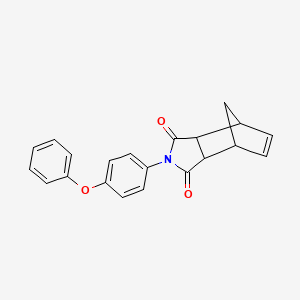
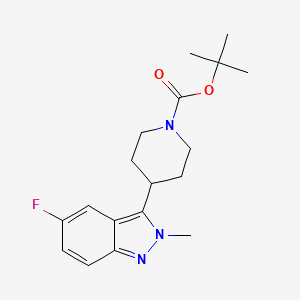
![1-{4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]phenyl}ethanone](/img/structure/B12451676.png)
